molecular formula C22H22N2O5S B297913 Methyl 4-{[5-(2,3-dimethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate

Methyl 4-{[5-(2,3-dimethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate

Cat. No. B297913
M. Wt: 426.5 g/mol
InChI Key: IQSBAUAYRHQZDQ-RBGABJCOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{[5-(2,3-dimethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate, also known as Methyl 3-(2,3-dimethoxybenzylideneamino)-4-oxo-2-thioxo-1,3-thiazolidine-5-carboxylate, is a synthetic organic compound with potential biological activities. This compound belongs to the class of thiazolidinones and has a molecular weight of 461.52 g/mol.

Mechanism of Action

The mechanism of action of Methyl 4-{[5-(2,3-dimethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate 4-{[5-(2,3-dimethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is not fully understood. However, studies have suggested that the compound exerts its biological activities by modulating various signaling pathways and enzymes involved in cell proliferation, apoptosis, and glucose metabolism.
Biochemical and Physiological Effects:
Methyl 4-{[5-(2,3-dimethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate 4-{[5-(2,3-dimethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been shown to have several biochemical and physiological effects, including antimicrobial, anticancer, and antidiabetic activities. The compound has also been reported to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using Methyl 4-{[5-(2,3-dimethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate 4-{[5-(2,3-dimethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate in lab experiments is its broad-spectrum antimicrobial activity, which makes it a potential candidate for the development of new antimicrobial agents. The compound also exhibits promising anticancer and antidiabetic properties, which could be further explored for the development of new cancer and diabetes therapies.
However, one of the limitations of using Methyl 4-{[5-(2,3-dimethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate 4-{[5-(2,3-dimethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate in lab experiments is its limited solubility in water, which could affect its bioavailability and efficacy. In addition, the compound has not been extensively studied for its toxicity and safety profile, which could limit its clinical applications.

Future Directions

There are several future directions for the research on Methyl 4-{[5-(2,3-dimethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate 4-{[5-(2,3-dimethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate. One of the potential directions is to further explore the compound's antimicrobial activity and develop new antimicrobial agents based on its structure.
Another future direction is to investigate the compound's mechanism of action and identify its molecular targets in cancer and diabetes. This could lead to the development of new therapies that target these pathways.
Furthermore, future studies could focus on improving the compound's solubility and bioavailability, which could enhance its efficacy and clinical applications. Finally, more research is needed to evaluate the compound's toxicity and safety profile, which is essential for its clinical development.

Synthesis Methods

The synthesis of Methyl 4-{[5-(2,3-dimethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate 4-{[5-(2,3-dimethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate involves the reaction of 2,3-dimethoxybenzaldehyde, ethylacetoacetate, and thiourea in the presence of methanol as a solvent. The reaction is carried out under reflux conditions, and the final product is obtained after purification through recrystallization.

Scientific Research Applications

Methyl 4-{[5-(2,3-dimethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate 4-{[5-(2,3-dimethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been widely studied for its potential biological activities, including antimicrobial, anticancer, and antidiabetic properties. Several studies have reported that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents.
In addition, Methyl 4-{[5-(2,3-dimethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate 4-{[5-(2,3-dimethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has shown promising anticancer activity against various cancer cell lines, including breast, liver, and lung cancer. The compound is believed to induce apoptosis and inhibit cancer cell proliferation by targeting various signaling pathways.
Furthermore, Methyl 4-{[5-(2,3-dimethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate 4-{[5-(2,3-dimethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been investigated for its potential antidiabetic properties. Studies have shown that the compound can effectively lower blood glucose levels and improve insulin sensitivity in animal models of diabetes.

properties

Product Name

Methyl 4-{[5-(2,3-dimethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate

Molecular Formula

C22H22N2O5S

Molecular Weight

426.5 g/mol

IUPAC Name

methyl 4-[[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate

InChI

InChI=1S/C22H22N2O5S/c1-5-24-20(25)18(13-15-7-6-8-17(27-2)19(15)28-3)30-22(24)23-16-11-9-14(10-12-16)21(26)29-4/h6-13H,5H2,1-4H3/b18-13+,23-22?

InChI Key

IQSBAUAYRHQZDQ-RBGABJCOSA-N

Isomeric SMILES

CCN1C(=O)/C(=C\C2=C(C(=CC=C2)OC)OC)/SC1=NC3=CC=C(C=C3)C(=O)OC

SMILES

CCN1C(=O)C(=CC2=C(C(=CC=C2)OC)OC)SC1=NC3=CC=C(C=C3)C(=O)OC

Canonical SMILES

CCN1C(=O)C(=CC2=C(C(=CC=C2)OC)OC)SC1=NC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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